molecular formula C9H17ISi B8589975 Silane, (6-iodo-1-hexynyl)trimethyl- CAS No. 94012-71-2

Silane, (6-iodo-1-hexynyl)trimethyl-

Cat. No.: B8589975
CAS No.: 94012-71-2
M. Wt: 280.22 g/mol
InChI Key: HSAQLCYXWUZPLZ-UHFFFAOYSA-N
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Description

It likely consists of a trimethylsilane group attached to a 6-iodo-1-hexynyl chain (C₉H₁₇ISi, molecular weight ~280.24 g/mol). The iodine atom and terminal alkyne group make it reactive, enabling applications in cross-coupling reactions, bioconjugation, and materials science. Below, we compare it with structurally similar silanes from the evidence.

Properties

CAS No.

94012-71-2

Molecular Formula

C9H17ISi

Molecular Weight

280.22 g/mol

IUPAC Name

6-iodohex-1-ynyl(trimethyl)silane

InChI

InChI=1S/C9H17ISi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3

InChI Key

HSAQLCYXWUZPLZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Hypothetical: (6-iodo-1-hexynyl)trimethylsilane C₉H₁₇ISi ~280.24 Iodo, alkyne, trimethylsilane
Silane, trimethyl(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- (106787-18-2) C₉H₁₃F₈ISi 428.18 Iodo, perfluorinated chain, silane
Silane, [(1Z,3Z)-4-ethenyl-2-hexyl-1-iodo-1,3-decadienyl]trimethyl- (827033-78-3) C₂₁H₃₉SiI 446.52 Iodo, conjugated dienes, vinyl
Silane, [(3Z)-3-ethyl-6-phenyl-3-hexen-1-ynyl]trimethyl- (360768-02-1) C₁₇H₂₄Si 256.46 Alkyne, phenyl, ethyl substituent
Key Observations:
  • Iodine Reactivity: The target compound and compounds share iodine, enabling halogen-bonding or cross-coupling reactions (e.g., Suzuki, Stille). However, ’s perfluorinated chain increases electronegativity, reducing solubility in polar solvents compared to non-fluorinated analogs .
  • Alkyne Functionality: The target compound and both feature terminal alkynes, useful for click chemistry (e.g., azide-alkyne cycloaddition).
  • Conjugation Effects : ’s conjugated dienes and vinyl groups may facilitate Diels-Alder reactions or electronic delocalization, contrasting with the simpler alkyne in the target compound .

Physicochemical Properties

  • Boiling Points/Solubility :

    • Fluorinated compounds (e.g., ) exhibit lower solubility in water and higher thermal stability due to strong C-F bonds .
    • The phenyl group in increases hydrophobicity but may enhance compatibility with aromatic polymers .
    • The target compound’s alkyne and iodine likely make it moderately polar, soluble in organic solvents like THF or DMF.
  • Stability :

    • Perfluorinated chains () resist oxidation and degradation, whereas the target compound’s alkyne may require inert storage conditions to prevent polymerization .

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